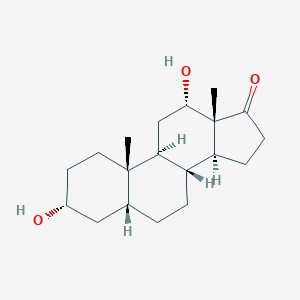
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- is a steroid hormone that is produced naturally in the human body. It is also known as 5beta-dihydrotestosterone (DHT) and is a derivative of testosterone. This hormone plays an important role in the development of male sex organs and secondary sexual characteristics. In recent years, there has been growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of this hormone.
Mechanism Of Action
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- exerts its effects through binding to and activating the androgen receptor. This receptor is found in a variety of tissues throughout the body, including the prostate gland, muscle tissue, and bone. Activation of the androgen receptor leads to a variety of physiological responses, including increased protein synthesis, increased bone density, and increased muscle mass.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- are well documented. It has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function. Additionally, it has been shown to have a positive effect on mood and cognitive function.
Advantages And Limitations For Lab Experiments
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- has several advantages for use in lab experiments. It is a well-studied hormone with a clear mechanism of action, making it a reliable tool for investigating the effects of androgens on physiology. However, there are also limitations to its use. It is a potent hormone that can have significant physiological effects, making it difficult to use in certain experimental contexts.
Future Directions
There are many potential future directions for research on 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy-. One area of interest is its potential use as a treatment for medical conditions such as prostate cancer and benign prostatic hyperplasia. Additionally, there is ongoing research into the effects of androgens on muscle growth and bone density, which may lead to new treatments for conditions such as osteoporosis and sarcopenia. Finally, there is growing interest in the potential cognitive and mood-enhancing effects of androgens, which may have implications for the treatment of depression and other mood disorders.
In conclusion, 5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- is a well-studied hormone with important physiological effects. It has been the subject of extensive scientific research and has many potential future applications. Its clear mechanism of action and well-understood synthesis method make it a valuable tool for investigating the effects of androgens on physiology. However, its potent physiological effects also present challenges for its use in certain experimental contexts. Future research will continue to explore the many potential applications of this important hormone.
Synthesis Methods
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- is synthesized from testosterone through a process called 5alpha-reduction. This process involves the conversion of testosterone to 5alpha-dihydrotestosterone (DHT) by the enzyme 5alpha-reductase. 5alpha-DHT is then converted to 5beta-DHT by the enzyme 3alpha-hydroxysteroid dehydrogenase. This synthesis method has been widely studied and is well understood.
Scientific Research Applications
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- has been the subject of extensive scientific research due to its important role in male physiology. It has been studied in a variety of contexts, including its effects on muscle growth, bone density, and sexual function. Additionally, it has been studied as a potential treatment for a variety of medical conditions, including prostate cancer and benign prostatic hyperplasia.
properties
CAS RN |
10448-51-8 |
|---|---|
Product Name |
5beta-Androstan-17-one, 3alpha,12alpha-dihydroxy- |
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(21)19(14,2)17(22)10-15(13)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17+,18+,19+/m1/s1 |
InChI Key |
FQYAJGAWVLTGPQ-MJDURXGESA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CCC4=O)C)O)O |
SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



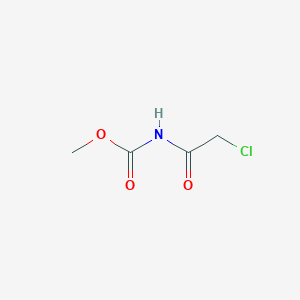
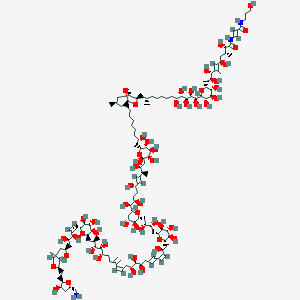
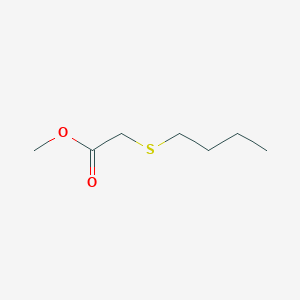
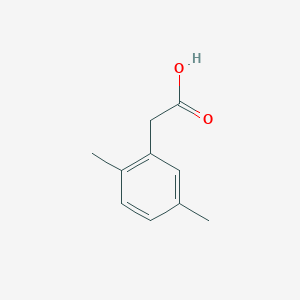
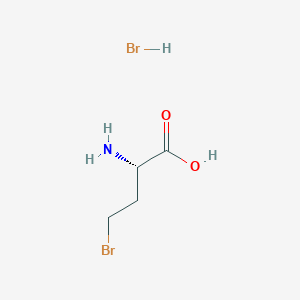
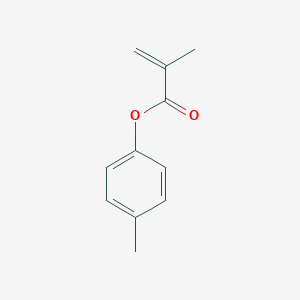
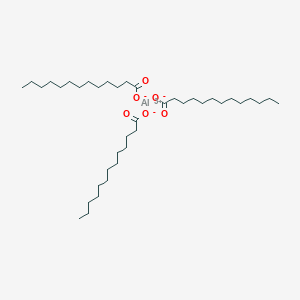
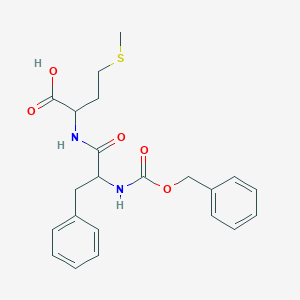
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
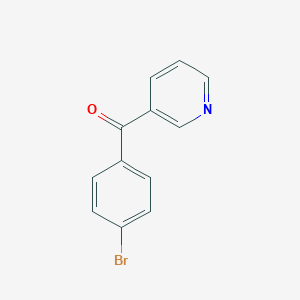
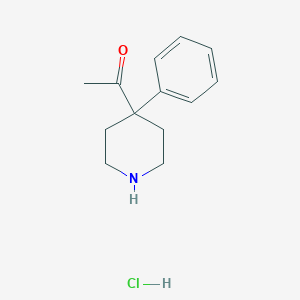
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)